molecular formula C6H14N2 B1330157 (1-Methylpyrrolidin-2-yl)methanamine CAS No. 26171-06-2

(1-Methylpyrrolidin-2-yl)methanamine

Cat. No. B1330157
CAS RN: 26171-06-2
M. Wt: 114.19 g/mol
InChI Key: JUFKJRCMBLLXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylpyrrolidin-2-yl)methanamine is a chemical compound that serves as a core structure for various derivatives with potential pharmacological applications. It is a versatile scaffold that can be modified to produce compounds with a wide range of biological activities.

Synthesis Analysis

The synthesis of derivatives of (1-Methylpyrrolidin-2-yl)methanamine has been explored in several studies. For instance, anionic polymerization was used to create an optically active polymer from (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which exhibited a reversible helix-helix transition in a methanol solution containing an acid . Another study utilized a [1,3]-dipolar cycloaddition reaction to synthesize a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which was designed to stabilize parallel turn conformations in short peptide sequences .

Molecular Structure Analysis

The molecular structure of (1-Methylpyrrolidin-2-yl)methanamine derivatives is crucial for their biological activity. The optically active polymer mentioned earlier assumes a helical conformation, which is sensitive to environmental conditions such as the presence of acid in methanol . The tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is another example where the molecular structure, particularly the stereochemistry, plays a significant role in stabilizing specific conformations in peptides .

Chemical Reactions Analysis

The chemical reactivity of (1-Methylpyrrolidin-2-yl)methanamine derivatives is diverse. The anionic polymerization process used to synthesize the optically active polymer indicates that the compound can participate in reactions that lead to significant changes in its conformation and optical properties . The [1,3]-dipolar cycloaddition reaction used to create the bicyclic diamino scaffold is another example of the compound's ability to undergo chemical transformations that result in new structures with distinct stereochemical configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Methylpyrrolidin-2-yl)methanamine derivatives are influenced by their molecular structure. The optically active polymer's helical conformation and its reversible transition suggest that the compound's physical properties can be manipulated through chemical modifications . The synthesis of the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold and its ability to stabilize parallel turn conformations in peptides highlight the importance of the compound's chemical properties in determining its biological function .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Compound Synthesis : A compound related to (1-Methylpyrrolidin-2-yl)methanamine was synthesized through a high-yielding reaction, using techniques like FT-IR, DSC, and NMR for characterization. This synthesis method could potentially be applied to similar compounds for various applications (Shimoga, Shin, & Kim, 2018).

Biomedical Research

  • Antidepressant Drug Development : Derivatives of (1-Methylpyrrolidin-2-yl)methanamine were found to act as "biased agonists" of serotonin 5-HT1A receptors, indicating potential for developing novel antidepressant drugs (Sniecikowska et al., 2019).
  • Neuroleptic Activity : Similar compounds were synthesized and showed potential as neuroleptics, indicating applications in treating psychosis (Iwanami et al., 1981).

Biochemistry and Cellular Biology

  • Bone Formation and Cellular Messaging : A compound structurally related to (1-Methylpyrrolidin-2-yl)methanamine targeted the Wnt beta-catenin cellular messaging system, showing efficacy in increasing bone formation rate in rats (Pelletier et al., 2009).
  • Fluorescence Imaging and Copper Detection : Certain derivatives showed potential as fluorescence enhancement chemosensors, useful in detecting copper ions in living cells (Yang et al., 2016).

Material Science and Catalysis

  • Catalysis and Material Synthesis : A study on zinc(II) complexes with derivatives of (1-Methylpyrrolidin-2-yl)methanamine highlighted their use as pre-catalysts for polylactide synthesis, which is vital in material science (Kwon, Nayab, & Jeong, 2015).

Antimicrobial Research

  • Antibacterial and Antifungal Activities : Quinoline derivatives carrying a moiety similar to (1-Methylpyrrolidin-2-yl)methanamine exhibited significant antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

“(1-Methylpyrrolidin-2-yl)methanamine” is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

(1-methylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKJRCMBLLXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949041
Record name 1-(1-Methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpyrrolidin-2-yl)methanamine

CAS RN

26171-06-2
Record name 1-Methyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26171-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolidine-2-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidine-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylpyrrolidin-2-yl)methanamine
Reactant of Route 2
(1-Methylpyrrolidin-2-yl)methanamine
Reactant of Route 3
(1-Methylpyrrolidin-2-yl)methanamine
Reactant of Route 4
(1-Methylpyrrolidin-2-yl)methanamine
Reactant of Route 5
(1-Methylpyrrolidin-2-yl)methanamine
Reactant of Route 6
(1-Methylpyrrolidin-2-yl)methanamine

Citations

For This Compound
1
Citations
N Gutowska, P Seliger, J Romański, M Zięba… - Molecules, 2019 - mdpi.com
In the investigation presented here the synthesis of new lariat ether derivative obtained from the modification of tetrapyrrolidinyl-PNP-crown ether macrocycle is described. The …
Number of citations: 3 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.